1,2-Dichloro-4-(2-chlorophenoxy)benzene
Description
1,2-Dichloro-4-(2-chlorophenoxy)benzene is a polychlorinated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 2, and a 2-chlorophenoxy group at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity and stability, making it relevant in pharmaceutical and agrochemical research. Its synthesis typically involves nucleophilic aromatic substitution reactions, as demonstrated in the preparation of related derivatives (e.g., reacting 2-chlorobenzoic acid with 2-chlorophenol) .
Properties
CAS No. |
61328-44-7 |
|---|---|
Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1,2-dichloro-4-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7H |
InChI Key |
VBNJGYOQZAENPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Cl)Cl)Cl |
Other CAS No. |
61328-44-7 |
solubility |
6.32e-06 M |
vapor_pressure |
1.40e-04 mmHg |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,2-Dichloro-4-(2-chlorophenoxy)benzene with analogs differing in substituents, focusing on synthesis, physicochemical properties, biological activity, and environmental impact.
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods. †Predicted based on chlorophenoxy analogs. ‡Estimated for trichloromethyl-substituted compounds.
Substituent Effects on Reactivity and Bioactivity
- This contrasts with the chlorophenoxy group in the parent compound, which offers moderate electron withdrawal and hydrogen-bonding capacity via the ether oxygen . The methylsulfonyl group in 1,2-Dichloro-4-(methylsulfonyl)benzene introduces strong polarity, reducing logP (1.85) and improving aqueous solubility compared to the parent compound (logP ~3.5) .
Environmental and Regulatory Considerations
- Persistence and Toxicity: 1,2-Dichloro-4-(trichloromethyl)benzene is classified as a borderline PBT (persistent, bioaccumulative, toxic) substance under REACH due to its high BCF and resistance to biodegradation . In contrast, 1-chloro-3-(4-chlorophenoxy)-benzene (a structural isomer) was banned in the EU for similar concerns, highlighting regulatory scrutiny of chlorinated aromatics .
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